Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate
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Description
Ethyl 4-(4-fluorophenyl)-2-[2-(morpholin-4-yl)acetamido]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Processes
Research has focused on efficient synthesis methods for related compounds, utilizing techniques like S-arylation. These processes are crucial for developing potent inhibitors with applications in cancer treatment, as demonstrated in studies where compounds exhibited significant cytotoxic activity against various human cancer cell lines (Riadi et al., 2021).
Structural Analysis
The detailed structural characterization of similar compounds has been achieved through techniques such as NMR, IR, Mass spectral studies, and single-crystal X-ray diffraction. These studies are foundational in understanding the molecular basis of the compound's interaction with biological targets (Mamatha S.V et al., 2019).
Biological Evaluation and Therapeutic Potential
Anti-Cancer Activity
Compounds synthesized with similar structures have shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as effective anti-cancer agents. This highlights the relevance of such compounds in developing new cancer therapies (Riadi et al., 2021).
Antimicrobial and Antioxidant Properties
Studies on related molecules have also revealed remarkable antimicrobial activities, including against tuberculosis, and superior antioxidant properties. These findings suggest potential applications in addressing infectious diseases and oxidative stress-related conditions (Mamatha S.V et al., 2019).
Hepatitis B Inhibition
The development of new inhibitors for hepatitis B is another critical area of research. Compounds with similar structures have demonstrated nanomolar inhibitory activity against HBV in vitro, showcasing the potential for new hepatitis B therapies (Ivachtchenko et al., 2019).
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-2-26-19(24)17-15(13-3-5-14(20)6-4-13)12-27-18(17)21-16(23)11-22-7-9-25-10-8-22/h3-6,12H,2,7-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSFWSVQUDIMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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